N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide
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Overview
Description
"N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide" belongs to a class of compounds that exhibit a wide range of biological activities. This compound is of interest due to its structural complexity and potential for diverse chemical reactions and interactions based on its molecular framework.
Synthesis Analysis
The synthesis of compounds similar to "N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide" involves several key steps, including the formation of the imidazole ring, attachment of the naphthyl group, and the introduction of the propanamide moiety. Compounds containing the imidazolyl and ethyl oxy-isobutyrate groups linked to a naphthalene ring structure exhibit significant synthetic interest due to their pharmacological properties (Cozzi et al., 1987).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by a planar naphthalene moiety and an imidazole ring. The structure facilitates intermolecular hydrogen bonding, which can influence the compound's physical and chemical properties (Özbey et al., 2002).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclocondensation and domino reactions. Their reactivity is influenced by the presence of the imidazole ring and the naphthyl group, allowing for the synthesis of heterocyclic compounds with potential biological activity (Golubenkova et al., 2020).
Physical Properties Analysis
The physical properties of "N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide" and similar compounds are characterized by their crystalline structure, which is stabilized through hydrogen bonding and π-π interactions. These interactions significantly influence the compound's solubility, melting point, and other physical characteristics (Şahin et al., 2014).
Chemical Properties Analysis
The chemical properties of these compounds are defined by their functional groups, which contribute to their reactivity and interaction with biological targets. The imidazole ring, in particular, plays a crucial role in the biological activity of these compounds, influencing their mechanism of action at the molecular level (Evren et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-N-methyl-2-naphthalen-2-yloxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-4-23-12-11-21-19(23)14-22(3)20(24)15(2)25-18-10-9-16-7-5-6-8-17(16)13-18/h5-13,15H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJPIQBZQKPCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN(C)C(=O)C(C)OC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide |
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